molecular formula C10H8N2O B3353231 Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- CAS No. 53462-75-2

Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-

Cat. No. B3353231
CAS RN: 53462-75-2
M. Wt: 172.18 g/mol
InChI Key: PYLXNOZFJZQGBX-UHFFFAOYSA-N
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Description

Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and survival. It has also been shown to modulate the activity of various enzymes and receptors involved in neuroprotection.
Biochemical and Physiological Effects:
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of neuronal cell death, and the modulation of enzyme and receptor activity. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- is its potential for use in cancer and neurodegenerative disease research. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-. One area of interest is the development of more efficient synthesis methods to increase yields and purity of the compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas, such as inflammation and metabolic disorders. Finally, studies on the potential side effects of Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- are needed to ensure its safety for use in humans.

Scientific Research Applications

Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- has been extensively studied for its potential applications in cancer research, as it has shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its neuroprotective effects, as it has been shown to prevent neuronal cell death in animal models of neurodegenerative diseases.

properties

IUPAC Name

2,6-diazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-2-1-3-8-9(7)6(4-11-8)5-12-10/h1-4,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLXNOZFJZQGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CNC3=CC=CC(=C23)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201644
Record name Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53462-75-2
Record name Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053462752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Reactant of Route 2
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Reactant of Route 3
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Reactant of Route 4
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Reactant of Route 5
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Reactant of Route 6
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-

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